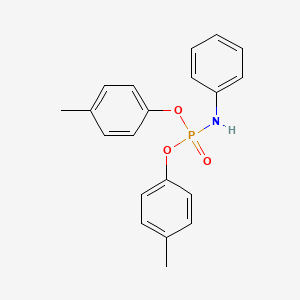
N-bis(4-methylphenoxy)phosphorylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(4-methylphenoxy)phosphorylaniline is an organic compound that features a phosphoryl group bonded to an aniline moiety and two 4-methylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-methylphenoxy)phosphorylaniline typically involves the reaction of phosphoryl chloride with 4-methylphenol and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phosphoryl chloride reacts with 4-methylphenol in the presence of a base such as pyridine to form bis(4-methylphenoxy)phosphoryl chloride.
Step 2: The bis(4-methylphenoxy)phosphoryl chloride is then reacted with aniline to yield this compound.
The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-bis(4-methylphenoxy)phosphorylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other lower oxidation state derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-bis(4-methylphenoxy)phosphorylaniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-bis(4-methylphenoxy)phosphorylaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The phenoxy groups contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has similar structural features but with methoxy groups instead of methylphenoxy groups.
N,N-bis(4-methoxyphenyl)aniline: Similar in structure but with methoxy groups instead of methylphenoxy groups.
Uniqueness
N-bis(4-methylphenoxy)phosphorylaniline is unique due to the presence of both phosphoryl and phenoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-bis(4-methylphenoxy)phosphorylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO3P/c1-16-8-12-19(13-9-16)23-25(22,21-18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFRANVSOHVLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-naphthyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4914721.png)
![methyl 4-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4914724.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4914731.png)

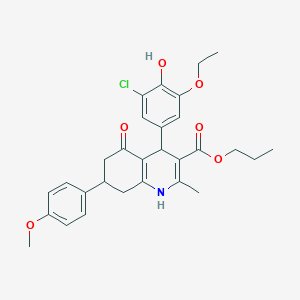
![11-(2,3-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4914744.png)
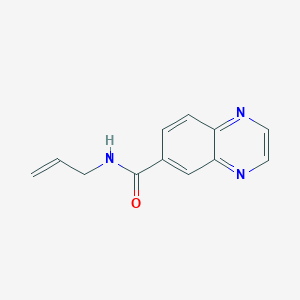
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}nicotinamide](/img/structure/B4914754.png)
![2-hydroxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B4914756.png)
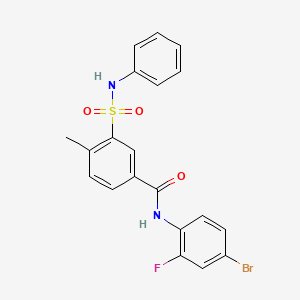

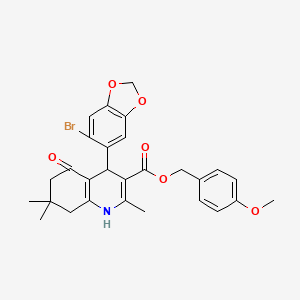
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B4914780.png)
![3-ethyl-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4914801.png)
